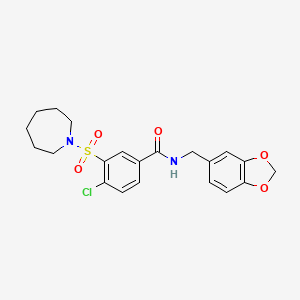

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Serotonin-3 Receptor Antagonism

One of the notable applications of compounds similar to 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide is their role in serotonin-3 (5-HT3) receptor antagonism. Research has shown that certain benzamide derivatives, including those with azepane rings, exhibit potent 5-HT3 receptor antagonistic activity. This is particularly evident in compounds with a 1,4-diazepine ring, which have shown significant effectiveness without binding affinity to 5-HT4 receptors (Harada et al., 1995).

Synthesis of Novel Compounds

Another application is in the synthesis of new compounds with various heterocyclic substituents, as illustrated in research where novel 3-phenoxypropan-2-ols were synthesized, incorporating heterocyclic elements such as azepane (Mesropyan et al., 2005).

Protein Kinase B (PKB) Inhibition

Azepane derivatives have also been evaluated for their inhibitory effects on protein kinase B (PKB-alpha) and protein kinase A (PKA). Modifications of azepane-based structures have led to compounds with significant in vitro inhibitory activity against these kinases, which is crucial for developing therapeutic agents (Breitenlechner et al., 2004).

Therapeutic Potential of Azepane-based Compounds

Studies have shown that sulfochlorination of benzo[b]azepine derivatives yields compounds with promising therapeutic potential. Such compounds are obtained through the regioselective formation of chlorosulfonyl derivatives, indicating the potential for diverse medical applications (Dorogov et al., 2006).

Synthesis of Pyrroles and Azepines

The synthesis of pyrroles and azepines from specific allenes through cyclization processes showcases the versatile applications of azepane-based compounds in organic synthesis. This process includes transformations likely involving conjugated azomethine ylide intermediates (Reisser & Maas, 2004).

Eigenschaften

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O5S/c22-17-7-6-16(12-20(17)30(26,27)24-9-3-1-2-4-10-24)21(25)23-13-15-5-8-18-19(11-15)29-14-28-18/h5-8,11-12H,1-4,9-10,13-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGNXOQDLDEDRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride](/img/structure/B2805604.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B2805605.png)

![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2805608.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)

![3-(Dimethylamino)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2805620.png)

![2,5-dichloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2805623.png)

amino}propanamide](/img/structure/B2805624.png)